N-(4-bromophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3S/c1-27-17-10-24(11-18(26)23-14-5-3-13(20)4-6-14)15(9-16(17)25)12-28-19-21-7-2-8-22-19/h2-10H,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFODXFPALOYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
- Antitumor Activity : Research indicates that compounds containing pyrimidine derivatives exhibit promising antitumor properties. For instance, studies have shown that the incorporation of bromophenyl and methoxy groups enhances the cytotoxicity against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation, making this compound a candidate for further antitumor drug development .
- Antimicrobial Properties : Compounds with similar structural features have been reported to possess antimicrobial activities. The thioether linkage in the pyrimidine moiety may play a crucial role in enhancing the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound is also being explored for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to inhibit various enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes and obesity by modulating glucose metabolism .
Medicinal Chemistry Applications
- Drug Design : The unique structural components of N-(4-bromophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide make it an attractive scaffold for drug design. Medicinal chemists can modify the existing structure to optimize its pharmacokinetic properties, improving absorption, distribution, metabolism, and excretion (ADME) profiles .
- Lead Compound Development : Given its diverse biological activities, this compound can serve as a lead structure for developing new therapeutic agents targeting specific diseases. Its modification could yield derivatives with enhanced potency and selectivity against particular biological targets .
Case Study 1: Antitumor Activity in Breast Cancer Models
A recent study evaluated the antitumor effects of this compound on breast cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains including E. coli and S. aureus. The results indicated that it exhibited moderate to strong antibacterial activity, suggesting its potential application in developing new antibiotics.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3- or 4-methoxybenzyl groups in pyridazinone derivatives enhance FPR selectivity, whereas the target compound’s pyrimidinylthio-methyl group may confer distinct solubility or steric properties .
- Thioether Linkage : Compound 5.5 () shares a thioether group with the target compound but lacks the methoxy group, resulting in a lower melting point (>259°C vs. undetermined for the target) .
Quinazolinone-Based Acetamide Derivatives
Quinazolinone analogs with acetamide linkers demonstrate antimicrobial and antitubercular activity, highlighting the importance of the core heterocycle:
Key Observations :
- Antimicrobial Activity: Quinazolinone derivatives inhibit bacterial enzymes like InhA, whereas pyridinone/pyrimidinone compounds (e.g., FPR agonists) target human immune receptors .
- Substituent Flexibility: Hydroxy and chloro groups in quinazolinones improve binding to microbial targets, whereas bromophenyl and thioether groups in the target compound may favor eukaryotic targets .
Key Observations :
- Higher melting points (>240°C) are observed in hydroxy-substituted quinazolinones (4d) and thioether-containing pyrimidinones (5.5), likely due to intermolecular hydrogen bonding and sulfur-mediated crystal packing .
- The target compound’s methoxy and pyrimidinylthio groups may reduce crystallinity compared to chlorophenoxy or piperazinyl analogs (e.g., 8c, m.p. 118–120°C) .
Spectral Data Comparison
- 1H-NMR: The target compound’s pyrimidinylthio-methyl group would resonate near δ 4.05 ppm (similar to Compound 5.5’s SCH2 signal) . Methoxy groups typically appear at δ 3.7–3.9 ppm, as seen in FPR-active pyridazinones .
- IR Spectroscopy: Carbonyl stretches (C=O) in pyridinone/pyridazinone cores appear near 1670–1690 cm⁻¹, consistent with and .
Q & A
Q. What are the critical synthetic steps for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Thioether formation : Coupling pyrimidin-2-ylthiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Acetamide linkage : Reacting the intermediate with 4-bromophenylamine via nucleophilic acyl substitution . Optimization focuses on solvent polarity (DMF or DMSO enhances reactivity), temperature (60–80°C for controlled kinetics), and catalyst selection (e.g., triethylamine for deprotonation) .
Q. Which spectroscopic techniques confirm structural integrity, and how are ambiguities resolved?
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the pyridinone and pyrimidine rings .
- IR Spectroscopy : Validate carbonyl (1680–1700 cm⁻¹) and thioether (600–700 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (±1 ppm error) . Ambiguities are addressed by comparing data with structurally analogous compounds (e.g., pyrimidine-thioacetamide derivatives) .
Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- Cell viability assays : MTT or resazurin-based tests using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Control experiments : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) to rule out solvent toxicity .
Advanced Research Questions
Q. How can reaction yields be improved during scale-up synthesis?
- Continuous flow reactors : Enhance mixing and heat transfer for thioether formation, reducing side products .
- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate high-purity product (>95%) .
- Catalyst screening : Test alternatives like DBU for faster coupling kinetics .
Q. How do structural modifications impact biological activity?
SAR studies reveal:
| Analog | Modification | Activity Change | Source |
|---|---|---|---|
| N-(4-Nitrophenyl)-2-thioacetamide | Nitro substitution | Enhanced antimicrobial potency | |
| 6-Ethylthienopyrimidin-4-thiol | Removal of acetamide moiety | Loss of anticancer activity | |
| N-(4-Chlorophenyl)-2-thioacetamide | Chlorine substitution | Improved metabolic stability |
Q. How to resolve contradictions between computational and experimental spectral data?
- DFT calculations : Refine computational models by adjusting solvent parameters (e.g., PCM for DMSO) and basis sets (B3LYP/6-31G*) .
- Validation : Cross-check ¹³C NMR chemical shifts with predicted values for analogs (e.g., pyrimidine derivatives with similar substituents) .
Q. What molecular docking strategies predict target interactions?
- Software : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase domains) .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
Q. How to mitigate off-target effects in biological activity studies?
- Selectivity profiling : Screen against a panel of related targets (e.g., 50+ kinases) to identify selectivity .
- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability and reduce aggregation .
Q. What are best practices for derivative synthesis?
- Functional group variation : Replace methoxy with ethoxy or halogens to probe electronic effects .
- Characterization : Employ LC-MS for real-time reaction monitoring and HRMS for final product validation .
Q. How do solvents and catalysts influence regioselectivity?
- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states in SN2 reactions, favoring pyrimidine-thioether formation .
- Catalysts : NaH promotes deprotonation of thiols, reducing side reactions during coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
